molecular formula C9H9ClINO B14042791 1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one

1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one

Cat. No.: B14042791
M. Wt: 309.53 g/mol
InChI Key: MGGMBKUUJDDCRX-UHFFFAOYSA-N
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Description

1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one is an organic compound with a molecular formula of C9H9ClINO This compound is characterized by the presence of an amino group, an iodine atom, and a chlorine atom attached to a phenyl ring and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one typically involves the halogenation of a precursor compound followed by amination. One common method involves the reaction of 4-amino-2-iodophenyl ketone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom into the propanone backbone .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups or amines.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions include substituted phenyl ketones, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the iodine and chlorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-2-iodophenyl)-3-bromopropan-2-one
  • 2-[(4-Amino-2-iodophenyl)amino]-4-methyl-1-pentanol
  • 2-[(4-Amino-2-iodophenyl)(butyl)amino]ethanol

Uniqueness

1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one is unique due to the presence of both iodine and chlorine atoms, which confer distinct reactivity and interaction profiles compared to similar compounds. This dual halogenation can enhance its utility in specific chemical reactions and biological applications .

Properties

Molecular Formula

C9H9ClINO

Molecular Weight

309.53 g/mol

IUPAC Name

1-(4-amino-2-iodophenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H9ClINO/c10-5-8(13)3-6-1-2-7(12)4-9(6)11/h1-2,4H,3,5,12H2

InChI Key

MGGMBKUUJDDCRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)I)CC(=O)CCl

Origin of Product

United States

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